molecular formula C9H5FO2 B2451516 5-Ethynyl 2-fluoro-benzoic acid CAS No. 1849285-25-1

5-Ethynyl 2-fluoro-benzoic acid

Cat. No.: B2451516
CAS No.: 1849285-25-1
M. Wt: 164.135
InChI Key: OASAPTMXJNBWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Fluorinated Aromatic Carboxylic Acids

5-Ethynyl-2-fluoro-benzoic acid belongs to the class of fluorinated aromatic carboxylic acids, compounds that have garnered considerable attention in medicinal chemistry, agrochemicals, and materials science. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. ossila.com Fluorine's high electronegativity and small atomic radius can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability of drug candidates. ossila.comossila.com

The carboxylic acid group, a common feature in many biologically active molecules, provides a key site for forming salts or esters and can participate in crucial hydrogen bonding interactions with protein targets. nih.gov In the case of 2-fluorobenzoic acids, the fluorine atom positioned ortho to the carboxylic acid can influence the acidity and conformation of the carboxyl group. nih.govwikipedia.org This strategic fluorination, as seen in related molecules like 3,4,5-trifluorobenzoic acid, can be critical for its role in assisting certain catalytic reactions or improving the pharmacological properties of a parent drug. ossila.com Therefore, the 2-fluoro-benzoic acid core of the title compound provides a stable and synthetically valuable platform with inherent properties beneficial for drug design and materials science. nih.govresearchgate.net

The Ethynyl (B1212043) Moiety: A Key Handle for Bioorthogonal and Synthetic Methodologies

The most distinguishing feature of 5-Ethynyl-2-fluoro-benzoic acid is its terminal alkyne, or ethynyl, group. This functional group is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for rapidly synthesizing diverse compounds. Specifically, the terminal alkyne is a key participant in the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable triazole ring by joining an alkyne with an azide (B81097), and it is renowned for its high efficiency and biocompatibility. researchgate.net

The ability of the ethynyl group to participate in such reactions under mild, often aqueous, conditions makes it an ideal "handle" for bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov By incorporating an ethynyl group into a molecule, scientists can selectively "click" it onto another molecule bearing an azide group, enabling applications from drug development to the fluorescent labeling of biomolecules in live cells. researchgate.netrsc.orgnih.gov Beyond click chemistry, the ethynyl group is also a versatile partner in various carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling, which pairs a terminal alkyne with an aryl or vinyl halide using a palladium and copper catalyst system. wikipedia.orglibretexts.org This reaction is fundamental in organic synthesis for constructing complex molecular architectures from simpler precursors. organic-chemistry.orgresearchgate.net

Strategic Importance in Chemical Synthesis and Probe Development

The trifunctional nature of 5-Ethynyl-2-fluoro-benzoic acid—possessing a carboxylic acid, a fluorine atom, and an alkyne—makes it a strategically important building block in multi-step synthesis. Each functional group offers a site for chemical modification, allowing for the sequential and controlled construction of more complex molecules. For instance, the carboxylic acid can be converted into amides, esters, or other functional groups, while the ethynyl group remains available for a subsequent Sonogashira coupling or click reaction. This modularity is highly valuable in creating libraries of compounds for drug discovery.

The presence of the alkyne tag is particularly significant for the development of chemical probes. sigmaaldrich.com A chemical probe is a small molecule used to study and manipulate biological systems. By attaching 5-Ethynyl-2-fluoro-benzoic acid to a pharmacophore (the part of a molecule responsible for its biological activity), the resulting probe can bind to a target protein. The alkyne handle then allows for downstream applications, such as attaching a fluorescent dye or an affinity tag via a click reaction to visualize or isolate the protein target. nih.govrsc.orgnih.gov While specific probes built from 5-Ethynyl-2-fluoro-benzoic acid are not yet widely reported, analogous trifunctional building blocks are used to create probes for identifying protein targets and measuring drug engagement in cells. sigmaaldrich.com

Current Research Landscape and Emerging Applications

The current research landscape for 5-Ethynyl-2-fluoro-benzoic acid and related compounds is focused on leveraging their unique functionalities for applications in medicinal chemistry and materials science. While direct research on the title compound is emerging, the applications of its structural analogues provide a clear indication of its potential.

For example, related fluorobenzoic acid derivatives are used as key intermediates in the synthesis of kinase inhibitors for cancer therapy and in the creation of advanced polymer electrolyte membranes for fuel cells. ossila.com The benzofuran (B130515) scaffold, which can be synthesized through reactions involving alkynes, is found in many compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties. oregonstate.educore.ac.uknih.gov The Sonogashira coupling, for which 5-ethynyl-2-fluorobenzoic acid is a suitable partner, is a key step in the synthesis of many natural products and active pharmaceutical ingredients. wikipedia.orglibretexts.org

Emerging applications are likely to focus on the development of highly specific, bioorthogonally-activated probes for diagnostics and therapy. rsc.orgrsc.org The ability to construct a molecule where the carboxylic acid targets a specific biological environment and the alkyne allows for a subsequent "click-on" functionality (like releasing a drug or activating a fluorescent signal) is a powerful strategy in modern chemical biology. nih.gov As the need for more precise tools to study and treat diseases grows, the demand for versatile and multifunctional building blocks like 5-Ethynyl-2-fluoro-benzoic acid is expected to increase.

Table 2: List of Mentioned Chemical Compounds

Compound Name
5-Ethynyl-2-fluoro-benzoic acid
3,4,5-Trifluorobenzoic acid
2-Fluorobenzoic acid
Azide
Triazole
Aryl halide
Vinyl halide
Amide
Ester

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h1,3-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASAPTMXJNBWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Ethynyl 2 Fluoro Benzoic Acid

De Novo Synthesis Approaches to the Benzoic Acid Core

The construction of the substituted benzoic acid framework can be approached by first establishing the benzoic acid core and then introducing the fluorine and ethynyl (B1212043) groups, or by building the substitution pattern on a pre-existing benzene (B151609) ring before introducing the carboxyl group.

Strategies for Regioselective Fluorination of Benzoic Acid Derivatives

Achieving regioselective fluorination, particularly at the ortho position to a carboxylic acid group, is a significant synthetic challenge. Several strategies have been developed to address this, primarily involving directed C-H activation or nucleophilic fluorination of pre-functionalized substrates.

One prominent method involves the use of a directing group to guide a transition metal catalyst to the desired C-H bond. For instance, palladium-catalyzed ortho-C-H fluorination of benzoic acids has been demonstrated. ecust.edu.cn In this approach, the carboxylic acid group itself can act as a directing group, facilitating the introduction of a fluorine atom at the ortho position. The use of specialized ligands, such as a pyridone ligand with specific substitution patterns, can promote this transformation, although yields can be modest. ecust.edu.cn Another strategy employs transient directing groups, like orthanilic acids, in palladium-catalyzed ortho C–H fluorination of benzaldehydes, which can subsequently be oxidized to the corresponding benzoic acids. acs.org

An alternative to direct C-H fluorination is the nucleophilic fluorination of a suitably activated precursor. A notable example is the fluorination of 1-arylbenziodoxolones, which can be prepared from 2-iodobenzoic acids. umn.eduarkat-usa.org These hypervalent iodine compounds undergo facile nucleophilic fluorination with fluoride (B91410) salts to yield 2-fluorobenzoic acids. umn.eduarkat-usa.org This method has been successfully applied to the synthesis of various substituted 2-fluorobenzoic acids, including those with electron-withdrawing groups like a nitro group at the 5-position. umn.eduarkat-usa.org

Ortho-lithiation followed by reaction with an electrophilic fluorine source is another powerful technique. Benzoic acid can be deprotonated at the ortho position using a strong base like sec-butyllithium (B1581126) in the presence of TMEDA at low temperatures. wikipedia.org Quenching the resulting organolithium species with an electrophilic fluorine reagent can provide the desired 2-fluorobenzoic acid. The directing ability of the carboxylate group is crucial for the regioselectivity of this reaction. wikipedia.org

MethodReagents and ConditionsKey Features
Palladium-Catalyzed C-H Fluorination Pd(OAc)₂, specialized ligand, fluorinating agent (e.g., NFSI)Direct functionalization of C-H bonds. Can be challenging to achieve high yields and selectivity. ecust.edu.cnnih.gov
Nucleophilic Fluorination of Arylbenziodoxolones 1-Arylbenziodoxolone, Fluoride salt (e.g., CsF), polar aprotic solventTransition-metal-free, generally good yields. umn.eduarkat-usa.org
Ortho-lithiation s-BuLi, TMEDA, THF, -90°C, followed by electrophilic fluorine sourceStrong directing effect of the carboxylate group ensures high regioselectivity. wikipedia.org

Introduction of Carboxylic Acid Functionality

The carboxylic acid group can be introduced onto a pre-functionalized fluorinated aromatic ring through several established methods. One of the most common is the carboxylation of an organometallic species, such as a Grignard reagent. wikipedia.orglibretexts.org For example, a fluorinated aryl halide can be converted to its corresponding Grignard reagent (fluorophenylmagnesium halide) by reaction with magnesium metal. wikipedia.orglibretexts.org Subsequent reaction with carbon dioxide, followed by an acidic workup, yields the desired fluorobenzoic acid. wikipedia.org

Another approach is the oxidation of a benzylic carbon. For instance, a fluorinated toluene (B28343) derivative can be oxidized to the corresponding benzoic acid using strong oxidizing agents like potassium permanganate.

Ethynyl Group Installation Techniques

The introduction of the ethynyl group onto the fluorinated benzoic acid core is a critical step. Palladium-catalyzed cross-coupling reactions are the most widely employed methods, though alternative routes exist.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling) for Aromatic Alkynylation

The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org In the context of synthesizing 5-ethynyl-2-fluoro-benzoic acid, a common strategy involves the coupling of a 5-halo-2-fluorobenzoic acid derivative with a protected or terminal alkyne. A particularly useful precursor is 5-bromo-2-fluorobenzoic acid. sigmaaldrich.comsigmaaldrich.combiosynth.com

The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.org A common coupling partner is trimethylsilylacetylene, which can be coupled to the aryl halide, followed by in-situ or subsequent removal of the trimethylsilyl (B98337) protecting group to reveal the terminal alkyne. libretexts.org

Aryl HalideAlkyneCatalyst SystemBaseSolvent
5-Bromo-2-fluorobenzoic acid derivativeTrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF/DMF
5-Iodo-2-fluorobenzoic acid derivativePhenylacetylenePd(OAc)₂, PPh₃, CuIEt₃NAcetonitrile

The choice of palladium catalyst, ligand, copper source, base, and solvent can significantly impact the reaction efficiency and yield.

Alternative Routes for Ethynyl Group Introduction

While the Sonogashira coupling is highly effective, alternative methods for introducing an ethynyl group that avoid the use of palladium can be advantageous in certain contexts.

Copper-Catalyzed Ethynylation: Copper-based catalysts can also promote the coupling of terminal alkynes with aryl halides, in what is often referred to as a "copper-catalyzed Sonogashira-type" or Ullmann condensation. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be a cost-effective alternative. nih.gov

Alkynylation with Alkali Metal Acetylides: Another approach involves the reaction of an aryl halide with a pre-formed alkali metal acetylide, such as lithium acetylide. nih.govthieme-connect.delibretexts.orglibretexts.org This method relies on the nucleophilic substitution of the halide by the acetylide anion. libretexts.orglibretexts.org The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides. The use of primary alkyl halides is generally preferred to avoid competing elimination reactions. libretexts.org

Convergent and Linear Synthesis Design for 5-Ethynyl-2-fluoro-benzoic Acid

A linear synthesis involves the sequential modification of a starting material in a step-by-step manner. For 5-ethynyl-2-fluoro-benzoic acid, a plausible linear approach would begin with a readily available substituted benzene derivative, such as 2-fluorobenzoic acid. This would be followed by regioselective bromination at the 5-position to yield 5-bromo-2-fluorobenzoic acid. Subsequent Sonogashira coupling with a protected alkyne, followed by deprotection, would furnish the final product.

Process Optimization and Scalability Considerations in Laboratory Synthesis

The laboratory synthesis of 5-Ethynyl-2-fluoro-benzoic acid typically relies on the Sonogashira cross-coupling reaction. This well-established method facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.orgresearchgate.net The most common precursor for this synthesis is 5-bromo-2-fluorobenzoic acid, which is coupled with a protected or gaseous form of acetylene (B1199291). Optimizing this process for both high yield and purity, while also considering its eventual scalability, involves the careful manipulation of several key reaction parameters.

The core of the optimization process focuses on the catalyst system, which traditionally consists of a palladium catalyst and a copper(I) co-catalyst, along with a suitable base and solvent. organic-chemistry.org The choice of these components is critical for achieving efficient conversion and minimizing side reactions.

Catalyst System and Ligand Effects: The catalytic cycle of the Sonogashira coupling is sensitive to the choice of palladium source and its associated ligands. While various palladium complexes can be used, the selection of the ligand plays a significant role in stabilizing the catalyst and facilitating the reaction with electron-deficient or sterically hindered substrates.

Reaction Conditions: The solvent, temperature, and choice of base are interdependent variables that must be optimized collectively. An amine base is typically required, often serving as both the base and part of the solvent system. organic-chemistry.org The temperature is controlled to ensure a reasonable reaction rate without promoting catalyst decomposition or undesirable side reactions.

Scalability Factors: Transitioning from a small-scale laboratory preparation to a larger-scale synthesis introduces several challenges. Key considerations include managing the exothermicity of the reaction, ensuring efficient mixing, and the economics of catalyst loading. For larger quantities, minimizing the amount of expensive palladium catalyst is a primary goal. This can often be achieved through the use of more efficient ligands or by transitioning to more robust reaction conditions that prevent catalyst deactivation.

Purification on a larger scale also requires optimized methods. While chromatography might be suitable for small quantities, crystallization or extraction are more viable for multigram or kilogram-scale production. Developing a robust crystallization procedure is therefore a critical aspect of process development. researchgate.net Furthermore, modern techniques such as continuous-flow synthesis are being explored for similar transformations, as they can offer enhanced safety, better temperature control, and improved efficiency and consistency for large-scale production. researchgate.net

Table 1: Optimization of Sonogashira Coupling Parameters for Aryl Halides

ParameterVariationObservation
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂PdCl₂(PPh₃)₂ often provides a good balance of reactivity and stability.
Copper(I) Co-catalyst CuI, CuBrCuI is the most commonly used and effective co-catalyst.
Base Triethylamine, DiisopropylamineThe choice of amine can influence reaction rate and solubility of intermediates.
Solvent THF, DMF, AcetonitrileThe solvent must be capable of dissolving both the aryl halide and the acetylene source.
Temperature Room Temperature to 80°CHigher temperatures can increase reaction speed but may also lead to side products. researchgate.net

Table 2: Scalability Considerations and Solutions

ConsiderationChallengePotential Solution
Catalyst Loading High cost of palladium.Use of highly efficient phosphine (B1218219) ligands to lower catalyst loading; catalyst recycling strategies.
Reaction Time Long reaction times are inefficient for large batches.Optimization of temperature and reagent concentration; use of microwave irradiation in some cases. researchgate.net
Purification Column chromatography is not practical for large scale.Development of an optimized crystallization procedure from a suitable solvent system. researchgate.net
Safety Exothermic reactions can be difficult to control.Use of a continuous-flow reactor for better heat management; controlled addition of reagents. researchgate.net

Reactivity and Mechanistic Studies of 5 Ethynyl 2 Fluoro Benzoic Acid

Reactivity Profile of the Terminal Alkyne Moiety

The carbon-carbon triple bond at the 5-position is the site of numerous addition reactions, most notably cycloadditions and hydrofunctionalizations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Mechanism

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency, regioselectivity, and mild reaction conditions. medchem101.comaatbio.com This reaction transforms the terminal alkyne of 5-Ethynyl-2-fluoro-benzoic acid and an organic azide (B81097) into a stable 1,4-disubstituted 1,2,3-triazole. researchgate.netnih.gov The process exhibits a remarkable rate acceleration of up to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org

The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate from 5-Ethynyl-2-fluoro-benzoic acid. nih.govrsc.org The active Cu(I) catalyst can be generated in situ from copper(II) salts, like CuSO₄, using a reducing agent such as sodium ascorbate. organic-chemistry.orgnih.gov The mechanism, supported by density functional theory (DFT) calculations, involves the coordination of the azide to a polynuclear copper-acetylide complex. organic-chemistry.org This is followed by the formation of a six-membered copper-containing metallacycle, which then undergoes ring contraction and subsequent protonolysis to yield the final triazole product and regenerate the Cu(I) catalyst. organic-chemistry.org The use of accelerating ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can further enhance reaction rates and stabilize the Cu(I) oxidation state, which is crucial for biological applications. nih.govnih.govnih.gov

Table 1: Typical Components in a CuAAC Reaction

Component Role Common Examples
Alkyne Substrate 5-Ethynyl-2-fluoro-benzoic acid
Azide Substrate Benzyl azide, Phenyl azide
Copper Source Catalyst Precursor Copper(II) sulfate (B86663) (CuSO₄)
Reducing Agent Catalyst Generation Sodium Ascorbate
Ligand Accelerator/Stabilizer TBTA, THPTA
Solvent Reaction Medium Water, t-BuOH/H₂O, DMSO

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Copper-Free Click Chemistry Applications

To circumvent the potential cytotoxicity of copper catalysts in biological systems, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. sigmaaldrich.com This reaction does not apply directly to 5-Ethynyl-2-fluoro-benzoic acid itself but involves its conceptual counterpart: a highly strained cyclic alkyne reacting with an azide. The driving force for SPAAC is the release of ring strain (e.g., ~18 kcal/mol in cyclooctynes) upon cycloaddition, which allows the reaction to proceed rapidly at physiological temperatures without a catalyst. sigmaaldrich.com

This bioorthogonal reaction is widely used for in vivo labeling of biomolecules. nih.govnih.gov For instance, cells can be metabolically engineered to display azide-functionalized glycans on their surface, which are then tagged with a cyclooctyne-bearing probe, such as a fluorescent dye like DBCO (dibenzocyclooctyne). nih.govnih.govinterchim.fr This enables applications ranging from fluorescence imaging of proteins and glycans to the development of targeted drug delivery systems. nih.govnih.gov The reaction is highly selective, as neither the strained alkyne nor the azide reacts with other endogenous functional groups. aatbio.cominterchim.fr

Other Cycloaddition Reactions (e.g., [2+2], [4+2])

The terminal alkyne of 5-Ethynyl-2-fluoro-benzoic acid can participate in other cycloaddition reactions, although these are generally less common than the azide-alkyne cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): In a Diels-Alder reaction, the alkyne can act as a dienophile, reacting with a conjugated diene. These reactions typically require heat or Lewis acid catalysis to proceed. mdpi.com The reaction of an alkyne with a diene results in the formation of a cyclohexadiene ring. While theoretically possible, this reactivity requires a sufficiently reactive diene.

[2+2] Cycloaddition: Thermal [2+2] cycloadditions between two alkyne units are generally forbidden by orbital symmetry rules but can occur under photochemical conditions. libretexts.org A more common variant is the reaction of an alkyne with a ketene, which can proceed thermally to form a cyclobutenone. libretexts.orgnih.gov Ketenes can be generated in situ from acid chlorides. libretexts.org The reaction of 5-Ethynyl-2-fluoro-benzoic acid in such a cycloaddition would yield a substituted cyclobutenone derivative.

Hydrofunctionalization Reactions (e.g., Hydration, Hydroboration)

Hydrofunctionalization involves the addition of H-X across the triple bond.

Hydration: The addition of water across the alkyne of 5-Ethynyl-2-fluoro-benzoic acid, typically catalyzed by acid and mercury(II) salts, would follow Markovnikov's rule. This initially produces an enol intermediate where the hydroxyl group is attached to the more substituted carbon of the original alkyne. This enol would rapidly tautomerize to the more stable ketone, resulting in the formation of 5-acetyl-2-fluoro-benzoic acid.

Hydroboration-Oxidation: This two-step process provides a complementary, anti-Markovnikov outcome. masterorganicchemistry.comlibretexts.org The alkyne reacts with a borane (B79455) reagent (e.g., 9-BBN, disiamylborane) in the first step, with the boron atom adding to the terminal carbon. masterorganicchemistry.commasterorganicchemistry.com Subsequent oxidation with hydrogen peroxide (H₂O₂) and base replaces the boron with a hydroxyl group. masterorganicchemistry.com This forms an enol that tautomerizes to an aldehyde. For 5-Ethynyl-2-fluoro-benzoic acid, this sequence would yield 5-(2-oxoethyl)-2-fluorobenzoic acid.

Table 2: Comparison of Hydration and Hydroboration-Oxidation of 5-Ethynyl-2-fluoro-benzoic acid

Reaction Key Reagents Intermediate Final Product Regioselectivity
Hydration H₂SO₄, H₂O, HgSO₄ Enol Ketone (5-acetyl-2-fluoro-benzoic acid) Markovnikov
Hydroboration-Oxidation 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH Enol Aldehyde (5-(2-oxoethyl)-2-fluorobenzoic acid) Anti-Markovnikov

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is an electrophilic center, susceptible to nucleophilic acyl substitution.

Esterification, Amidation, and Anhydride Formation Reactions

The -COOH group of 5-Ethynyl-2-fluoro-benzoic acid can be converted into several important derivatives.

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields an ester. This is a reversible equilibrium-controlled process known as Fischer esterification. Fluorinated aromatic carboxylic acids have been successfully esterified using methanol (B129727) with heterogeneous catalysts, which can offer advantages in reaction time and yield. nih.gov

Amidation: Amides are formed by reacting the carboxylic acid with ammonia (B1221849) or a primary or secondary amine. Because amines are basic, the reaction typically requires a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to activate the carboxylic acid and facilitate the formation of the amide bond.

Anhydride Formation: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, often driven by high temperatures. A more common laboratory method involves reacting the carboxylic acid with a more reactive acylating agent, like an acid chloride. libretexts.org For instance, reacting 5-Ethynyl-2-fluoro-benzoic acid with acetyl chloride would likely produce a mixed anhydride.

Decarboxylation Pathways and Derivatives

The decarboxylation of benzoic acids is a reaction of significant synthetic interest, though it often requires high temperatures or catalytic activation. For substituted benzoic acids, the reaction mechanism and required conditions are highly dependent on the nature and position of the substituents. In the case of 5-Ethynyl-2-fluoro-benzoic acid, the presence of an ortho-fluoro substituent is a key factor.

Mechanistic studies on ortho-substituted benzoic acids have shown that the reaction pathway can vary. researchgate.net For many substituted benzoic acids, decarboxylation proceeds through a direct mechanism. nih.gov However, for certain substrates like salicylic (B10762653) acid, where the ortho-substituent can participate in the transition state, a different pathway involving a keto-like intermediate is observed. researchgate.netnih.gov Given that the ortho-fluoro group in 5-Ethynyl-2-fluoro-benzoic acid is not a participating group in the same manner as a hydroxyl group, its decarboxylation would likely follow the direct mechanism, though potentially influenced by the electronic effects of the fluorine.

Modern synthetic methods offer alternative pathways to achieve decarboxylation under milder conditions, often leading to functionalized derivatives. These methods circumvent the typically harsh conditions required for thermal decarboxylation.

Advanced Decarboxylative Methods:

Radical Decarboxylation: Recent advances have enabled the decarboxylative hydroxylation of benzoic acids at temperatures as low as 35°C. libretexts.org This process involves a light-mediated ligand-to-metal charge transfer (LMCT) in copper carboxylates, which generates aryl radicals. These radicals can then be trapped by copper and undergo C-O reductive elimination to form phenols. libretexts.org Applying this to 5-Ethynyl-2-fluoro-benzoic acid would theoretically yield 4-ethynyl-1-fluorobenzene.

Catalytic Decarboxylation: Bimetallic nanoparticles, such as Fe-Ru supported on ionic liquid phases, have been developed as multifunctional catalysts for the decarboxylation of hydroxy- and aminobenzoic acids. nih.gov These systems can also facilitate tandem reduction/decarboxylation reactions, expanding the scope of accessible products. nih.gov

These catalytic approaches highlight the potential to convert 5-Ethynyl-2-fluoro-benzoic acid into a variety of derivatives by selectively cleaving the C-C bond of the carboxylic acid and forming new bonds.

Influence of the Fluorine Substituent on Aromatic Reactivity

The fluorine atom at the C2 position exerts a powerful influence on the reactivity of the aromatic ring through a combination of inductive and resonance effects. This duality governs its role in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Directing Effects

In electrophilic aromatic substitution (EAS), the outcome is determined by the combined directing effects of all substituents on the ring. The carboxylic acid, ethynyl (B1212043), and fluoro groups each influence the position of an incoming electrophile.

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects.

Ethynyl (-C≡CH): This group is considered deactivating and meta-directing because the sp-hybridized carbon is more electronegative than an sp2-hybridized ring carbon, thus withdrawing electron density.

Fluorine (-F): Fluorine presents a classic case of competing effects. It is strongly electron-withdrawing by induction (-I effect) but electron-donating by resonance (+M effect). libretexts.orgwikipedia.org Because the inductive effect is stronger, fluorine is a deactivating group. However, the resonance donation directs incoming electrophiles to the ortho and para positions. pressbooks.pubchemistrytalk.org

For 5-Ethynyl-2-fluoro-benzoic acid, these effects must be considered in concert. The C1, C2, and C5 positions are substituted. The available positions for substitution are C3, C4, and C6.

The table below summarizes the directing influence of each substituent on the available positions.

SubstituentPositionInductive Effect (-I)Resonance Effect (+M)Overall Directing Influence
-COOH C1Strong DeactivatingStrong Deactivatingmeta to C1 (directs to C3)
-F C2Strong DeactivatingWeak Activatingortho, para to C2 (directs to C3, C6)
-C≡CH C5Weak DeactivatingWeak Deactivatingmeta to C5 (directs to C3)

Analysis of these competing influences suggests that the C3 position is the most likely site for electrophilic attack. It is meta to the two primary deactivating groups (-COOH and -C≡CH) and ortho to the ortho, para-directing fluorine atom. The C6 position is also activated by the fluorine (para), but it is ortho to the strongly deactivating carboxyl group, which is generally unfavorable. The C4 position is para to the carboxyl group and ortho to the ethynyl group, making it highly deactivated. Therefore, electrophilic substitution would be expected to occur with low reactivity, primarily at C3.

Potential for Nucleophilic Aromatic Substitution (SNAr) in Activated Systems

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for modifying aryl halides. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comchemistrysteps.com In this context, the fluorine atom in 5-Ethynyl-2-fluoro-benzoic acid is well-activated for displacement.

The mechanism of SNAr involves a two-step addition-elimination process. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.comstackexchange.com The reactivity of halogens as leaving groups in SNAr is F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. chemistrysteps.com This is because the high electronegativity of fluorine strongly stabilizes the negative charge in the Meisenheimer complex, lowering the activation energy of the rate-determining step. stackexchange.comyoutube.com

In 5-Ethynyl-2-fluoro-benzoic acid, the fluorine atom at C2 is activated by:

The ortho-carboxylic acid group : Studies on unprotected 2-fluorobenzoic acids show that the ortho-carboxyl group facilitates nucleophilic displacement of the fluorine. researchgate.net

The para-ethynyl group : As an electron-withdrawing group, the ethynyl substituent further stabilizes the negative charge that develops in the ring during the formation of the Meisenheimer complex.

This dual activation makes the C-F bond a prime target for nucleophilic attack by a variety of nucleophiles (e.g., alkoxides, amines, thiols), providing a route to a wide range of 2-substituted-5-ethynylbenzoic acid derivatives.

Interplay and Chemo-selectivity of Multiple Functional Groups in Complex Transformations

The presence of three distinct functional groups—a carboxylic acid, an aryl fluoride (B91410), and a terminal alkyne—makes 5-Ethynyl-2-fluoro-benzoic acid a versatile building block for complex molecule synthesis, provided that reactions can be controlled chemoselectively. The ability to functionalize one site while leaving the others intact is crucial for synthetic efficiency. nih.govnih.gov

Selective Transformations:

Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides using standard organic chemistry protocols. These reactions are typically performed under conditions that would not affect the aryl fluoride or the alkyne.

Ethynyl Group: The terminal alkyne is a highly versatile handle for a range of transformations, most notably transition-metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: Palladium-catalyzed coupling with aryl or vinyl halides can be used to extend the carbon framework.

Click Chemistry: The alkyne can undergo copper- or ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC or RuAAC) to form triazoles.

Hydrogenation: The alkyne can be selectively reduced to an alkene or an alkane.

Aryl Fluoride: As discussed, the C-F bond is activated towards SNAr. Additionally, under specific catalytic conditions, such as those used for site-selective cross-couplings of polyhalogenated arenes, the C-F bond could potentially be used in certain coupling reactions, although this is generally more challenging than for other aryl halides. nih.govresearchgate.net

The ability to perform these reactions in a specific order allows for the strategic construction of complex molecular architectures. For instance, one could first perform a Sonogashira coupling on the alkyne, then convert the carboxylic acid to an amide, and finally displace the fluoride via an SNAr reaction, all in a controlled, stepwise manner. The specific reaction conditions, including the choice of catalysts, bases, and solvents, would be critical in dictating which functional group reacts. researchgate.net

Advanced Spectroscopic and Computational Characterization of 5 Ethynyl 2 Fluoro Benzoic Acid and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-Ethynyl-2-fluoro-benzoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of individual atoms.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Purity Assessment

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Ethynyl-2-fluoro-benzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the ethynyl (B1212043) proton, and the carboxylic acid proton. The aromatic region will show a complex splitting pattern due to the presence of both fluorine and ethynyl substituents. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups and the anisotropic effect of the ethynyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically between 10-14 ppm, and its signal can be confirmed by D₂O exchange. mit.edu The ethynyl proton is expected to appear as a sharp singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For 5-Ethynyl-2-fluoro-benzoic acid, distinct signals are expected for the carboxylic carbon, the two ethynyl carbons, and the six aromatic carbons. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon bearing the fluorine atom appearing at a characteristic downfield position. The quaternary carbon of the ethynyl group will be deshielded compared to the terminal, protonated ethynyl carbon.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. icpms.cz For 5-Ethynyl-2-fluoro-benzoic acid, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. Coupling between the fluorine nucleus and adjacent protons (³JHF) will result in a multiplet, providing further structural information. For similar 2-fluorobenzoic acid derivatives, the ¹⁹F chemical shifts have been reported, providing a reference for the expected value in the target molecule. rsc.org

Predicted ¹H and ¹³C NMR Data for 5-Ethynyl-2-fluoro-benzoic acid

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity & Coupling Constants (J in Hz)
COOH10.0 - 14.0165 - 175br s
C-1-120 - 130 (d, J(C-F) ≈ 10-15)-
C-2-160 - 165 (d, J(C-F) ≈ 240-260)-
C-37.2 - 7.4115 - 120 (d, J(C-F) ≈ 20-25)d, J(H-F) ≈ 8-10
C-47.5 - 7.7135 - 140dd
C-5-120 - 125-
C-67.8 - 8.0130 - 135d
C≡CH3.0 - 3.580 - 85s
C≡CH-75 - 80-

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the aromatic protons. Cross-peaks would be observed between protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would help in assigning the signals of the individual aromatic protons.

HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For 5-Ethynyl-2-fluoro-benzoic acid, the HMQC spectrum would show correlations between the ethynyl proton and its attached carbon, as well as between each aromatic proton and its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for assembling the molecular skeleton. For instance, correlations would be expected from the aromatic protons to the carboxylic carbon and the ethynyl carbons, confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For 5-Ethynyl-2-fluoro-benzoic acid (C₉H₅FO₂), the molecular weight is 164.13 g/mol . biosynth.com The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 164. The fragmentation pattern would likely involve the loss of characteristic neutral fragments.

Predicted Mass Spectrometry Fragmentation for 5-Ethynyl-2-fluoro-benzoic acid

m/z Proposed Fragment Fragment Lost
164[C₉H₅FO₂]⁺ (Molecular Ion)-
147[C₉H₄FO]⁺OH
136[C₈H₅FO]⁺CO
119[C₉H₅F]⁺COOH
91[C₇H₄F]⁺COOH, C₂H

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 5-Ethynyl-2-fluoro-benzoic acid is expected to show characteristic absorption bands. A broad O-H stretching band for the carboxylic acid will appear in the region of 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid will give a strong absorption around 1700 cm⁻¹. The C≡C stretching of the ethynyl group is expected in the region of 2100-2140 cm⁻¹, and the ≡C-H stretching should appear around 3300 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-F stretching will give a strong band in the 1200-1300 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the C≡C triple bond stretching vibration is expected to be a strong and sharp band, as it involves a significant change in polarizability. The symmetric breathing vibration of the aromatic ring is also typically a strong Raman band. The C=O stretching may be weaker in the Raman spectrum compared to the IR spectrum.

Predicted Vibrational Frequencies for 5-Ethynyl-2-fluoro-benzoic acid

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)Weak
Carboxylic AcidC=O stretch1680-1710 (strong)Moderate
Ethynyl≡C-H stretch3280-3320 (sharp, medium)Moderate
EthynylC≡C stretch2100-2140 (weak to medium)Strong
AromaticC-H stretch3000-3100 (medium)Strong
AromaticC=C stretch1450-1600 (multiple bands)Strong
FluoroC-F stretch1200-1300 (strong)Weak

Computational Chemistry and Molecular Modeling

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for predicting and understanding the properties of molecules. nih.gov For 5-Ethynyl-2-fluoro-benzoic acid, DFT calculations can be used to:

Optimize the molecular geometry: This provides theoretical values for bond lengths and angles, which can be compared with experimental data if available.

Predict spectroscopic properties: Theoretical NMR chemical shifts (¹H, ¹³C, ¹⁹F), vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis) can be calculated. These predictions can aid in the interpretation of experimental spectra.

Analyze electronic structure: Properties such as the molecular electrostatic potential (MEP) surface can be calculated to identify electron-rich and electron-poor regions of the molecule, providing insights into its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be determined to understand the electronic transitions and reactivity.

Computational studies on similar benzoic acid derivatives have shown good correlation between calculated and experimental spectroscopic data. nih.govnih.gov

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5-Ethynyl-2-fluoro-benzoic acid, DFT calculations could provide valuable insights into its fundamental properties.

Electronic Structure: DFT calculations would typically begin with geometry optimization to find the lowest energy arrangement of the atoms. From this optimized structure, various electronic properties can be determined. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Stability: The thermodynamic stability of 5-Ethynyl-2-fluoro-benzoic acid could be assessed by calculating its total electronic energy and standard formation enthalpy. By comparing these values with those of its isomers or related known compounds, a prediction of its relative stability can be made. Furthermore, vibrational frequency analysis, a standard output of DFT calculations, can confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Reactivity Predictions: DFT-based reactivity descriptors are instrumental in understanding the chemical behavior of a molecule. These descriptors include:

Fukui Functions: These functions identify the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

For 5-Ethynyl-2-fluoro-benzoic acid, these calculations would help predict how it might behave in chemical reactions, for example, by identifying the most acidic proton or the most likely site for an addition reaction on the ethynyl group.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, providing a trajectory of the system's evolution over time.

Conformational Analysis: For a flexible molecule like 5-Ethynyl-2-fluoro-benzoic acid, which has a rotatable carboxylic acid group, MD simulations can be used to explore its conformational landscape. By simulating the molecule's behavior over a period of time, researchers can identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions. The simulations can be performed in various environments, such as in a vacuum to study the intrinsic properties of an isolated molecule, or in a solvent to mimic its behavior in solution.

Intermolecular Interactions: MD simulations are particularly powerful for studying how molecules interact with each other. For 5-Ethynyl-2-fluoro-benzoic acid, simulations of multiple molecules could reveal the nature and strength of intermolecular forces, such as hydrogen bonding and π-π stacking. For instance, the carboxylic acid groups are likely to form strong hydrogen-bonded dimers. The ethynyl and phenyl groups could participate in stacking interactions. Understanding these interactions is essential for predicting the macroscopic properties of the material, such as its crystal structure, melting point, and solubility.

A typical MD simulation would involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. The system would then be simulated for a specific duration at a given temperature and pressure, and the resulting trajectories would be analyzed to extract information about the molecule's dynamics and interactions.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can also predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental spectra or for identifying unknown compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C can be predicted. These theoretical chemical shifts, when compared with experimental data, can help to confirm the structure of the molecule and to assign the signals in the experimental spectrum to specific atoms.

Vibrational Frequencies: As mentioned earlier, DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the infrared (IR) and Raman active vibrational modes. The calculated vibrational spectrum can be compared with experimental IR and Raman spectra to aid in their interpretation and to ensure the correct assignment of vibrational bands to specific molecular motions, such as the C≡C stretch of the ethynyl group, the C=O stretch of the carboxylic acid, and the various vibrations of the benzene (B151609) ring.

The table below illustrates the kind of data that would be generated from such computational studies. Please note that the values in this table are hypothetical and for illustrative purposes only, as no specific published data for 5-Ethynyl-2-fluoro-benzoic acid could be found.

ParameterPredicted Value (Hypothetical)Method
HOMO Energy-6.5 eVDFT
LUMO Energy-1.2 eVDFT
HOMO-LUMO Gap5.3 eVDFT
¹³C NMR Shift (C≡CH)85 ppmGIAO
¹³C NMR Shift (C=O)168 ppmGIAO
IR Frequency (C≡C stretch)2110 cm⁻¹DFT
IR Frequency (C=O stretch)1720 cm⁻¹DFT

Applications As a Versatile Chemical Building Block and Scaffold

Integration into Advanced Organic Synthesis

The unique combination of a terminal alkyne, a fluoro-substituted aromatic ring, and a carboxylic acid moiety makes 5-Ethynyl-2-fluoro-benzoic acid a potentially valuable precursor in advanced organic synthesis.

Precursor for Complex Molecular Architectures and Natural Product Analogs

Scaffold for Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds often relies on building blocks containing multiple functional groups that can participate in cyclization reactions. For instance, related fluorinated benzoic acid derivatives, such as 5-Fluoro-2-methylbenzoic acid, have been utilized in reactions to form heterocyclic structures like phthalides. ossila.com However, specific examples of the application of 5-Ethynyl-2-fluoro-benzoic acid as a scaffold for heterocyclic compound synthesis have not been documented in available scientific literature.

Design and Synthesis of Functional Materials Precursors

The presence of the terminal alkyne group in 5-Ethynyl-2-fluoro-benzoic acid makes it a candidate for the synthesis of functional materials, particularly through polymerization and surface modification techniques.

Incorporation into Polymer Chains and Networks (e.g., via alkyne polymerization or click functionalization)

The ethynyl (B1212043) group is a well-known functional group for polymerization reactions and for "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. While the incorporation of similar fluorinated and alkyne-containing molecules into polymer chains is a known strategy in materials science, there is no specific research available that demonstrates the use of 5-Ethynyl-2-fluoro-benzoic acid in alkyne polymerization or click functionalization to form polymer chains and networks.

Self-Assembled Monolayers (SAMs) and Surface Functionalization

Carboxylic acids are known to be effective anchoring groups for the formation of self-assembled monolayers (SAMs) on various oxide surfaces. The terminal alkyne offers a site for post-assembly modification via click chemistry. Despite this potential, there are no specific studies found that report the use of 5-Ethynyl-2-fluoro-benzoic acid for creating SAMs or for the functionalization of surfaces.

Development of Medicinal Chemistry Scaffolds

Fluorinated benzoic acids are recognized as important building blocks in medicinal chemistry. nih.gov For example, 5-Fluoro-2-methylbenzoic acid is a known intermediate in the synthesis of inhibitors for targets like HIV-1 integrase. ossila.com The structural features of 5-Ethynyl-2-fluoro-benzoic acid, combining a fluorinated aromatic ring with an alkyne handle, suggest its potential as a scaffold for developing new therapeutic agents. However, specific research demonstrating the development and application of medicinal chemistry scaffolds derived from 5-Ethynyl-2-fluoro-benzoic acid is not currently available.

5-Ethynyl-2-fluoro-benzoic acid: A Versatile Scaffold in Medicinal Chemistry

GAITHERSBURG, MD – 5-Ethynyl-2-fluoro-benzoic acid, a fluorinated aromatic carboxylic acid, is emerging as a significant building block in the field of medicinal chemistry. Its unique structural features, including the presence of an ethynyl group and a fluorine atom, offer medicinal chemists a versatile scaffold for the design and synthesis of novel therapeutic agents and for the preparation of important drug metabolite analogs.

Exploration as a Bioisostere or Structural Motif in Ligand Design

The strategic incorporation of fluorine into drug candidates can significantly modulate their physicochemical and biological properties. nih.govsigmaaldrich.com Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to its biological target. nih.govossila.com In this context, 5-Ethynyl-2-fluoro-benzoic acid presents an intriguing template for ligand design.

The ethynyl group provides a rigid, linear linker that can be utilized to probe binding pockets and to introduce further functionality through various chemical transformations. The fluoro-substituent, positioned ortho to the carboxylic acid, can impact the acidity of the carboxyl group and engage in specific interactions, such as hydrogen bonds or dipole-dipole interactions, within a receptor's active site.

While direct evidence for the use of 5-Ethynyl-2-fluoro-benzoic acid as a bioisostere for retinoid X receptor (RXR) agonists is not extensively documented in publicly available literature, its structural motifs are analogous to those found in various receptor modulators. The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a compound's pharmacological profile, is a cornerstone of drug design. nih.gov For instance, the replacement of a metabolically labile ester group with a more stable bioisostere has been shown to improve the efficacy of GABAA receptor modulators. nih.gov The unique combination of the ethynyl and fluoro-substituted benzoic acid moieties in 5-Ethynyl-2-fluoro-benzoic acid makes it a prime candidate for exploration in the design of novel ligands for a range of biological targets.

Synthesis of Drug Metabolite Analogs

A critical aspect of drug development involves the identification and characterization of metabolites and potential impurities. 5-Ethynyl-2-fluoro-benzoic acid has been identified as a key intermediate in the synthesis of analogs of Olaparib impurities. pharmaffiliates.comhnstandards.compharmaffiliates.com Olaparib is a PARP inhibitor used in the treatment of certain types of cancer. synzeal.com

The synthesis of authentic samples of potential impurities and metabolites is essential for their structural confirmation and for the validation of analytical methods used in quality control. For example, 5-((2-Carboxyphenyl)ethynyl)-2-fluorobenzoic acid, a known Olaparib impurity, is structurally related to 5-Ethynyl-2-fluoro-benzoic acid. pharmaffiliates.comhnstandards.compharmaffiliates.com The synthesis of this and other related impurities often involves the use of 5-Ethynyl-2-fluoro-benzoic acid or its derivatives. google.com This underscores the importance of this compound as a critical building block for ensuring the safety and quality of pharmaceutical products.

Chemical Biology Applications and Molecular Probe Development

Alkyne-Tagged Probes for Bioorthogonal Ligation

The terminal alkyne group of 5-ethynyl-2-fluoro-benzoic acid is a key functional handle for bioorthogonal ligation, a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov This feature is central to its use in creating probes for biological tagging.

The carboxylic acid group of 5-ethynyl-2-fluoro-benzoic acid can be readily activated to form conjugates with various biomolecules or reporter tags. This is typically achieved by converting the carboxylic acid to a more reactive derivative, such as an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on proteins, peptides, or other molecules to form a stable amide bond. nih.govresearchgate.net This synthetic strategy allows for the attachment of the 5-ethynyl-2-fluorobenzoyl moiety to a molecule of interest, thereby introducing an alkyne handle for subsequent bioorthogonal reactions.

The alkyne group can then be "clicked" with an azide-containing reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govacs.org This reaction is highly specific, efficient, and can be performed under biocompatible conditions, making it a cornerstone of click chemistry. acs.org The fluorine atom on the benzene (B151609) ring can modulate the physicochemical properties of the resulting probe, such as its lipophilicity and metabolic stability.

Table 1: Key Bioorthogonal Reactions

Reaction NameReactantsCatalystKey Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne, Azide (B81097)Copper(I)High efficiency, biocompatible conditions, widely used. nih.govacs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne, AzideNoneCopper-free, suitable for live-cell imaging.
Inverse Electron Demand Diels-Alder (IEDDA)Tetrazine, Strained Alkene/AlkyneNoneExtremely fast reaction kinetics. nih.gov

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.gov These probes typically consist of a reactive "warhead" that covalently binds to the active site of an enzyme, a linker, and a reporter tag. Probes derived from 5-ethynyl-2-fluoro-benzoic acid can be designed for ABPP by incorporating a suitable reactive group. The alkyne handle allows for the subsequent attachment of a reporter tag via click chemistry, enabling the detection and identification of probe-labeled enzymes.

Target engagement studies aim to confirm that a drug candidate interacts with its intended molecular target within a cell. nih.govnih.gov Probes synthesized from 5-ethynyl-2-fluoro-benzoic acid can be used to develop target engagement assays. nih.gov For instance, a known inhibitor of a target protein can be modified to include the 5-ethynyl-2-fluorobenzoyl group. In a competitive binding experiment, cells are treated with a drug candidate, followed by the alkyne-tagged inhibitor. The extent of target engagement by the drug can be quantified by measuring the amount of alkyne-tagged inhibitor that binds to the target, which is typically visualized by clicking on a fluorescent reporter.

Bioorthogonal Labeling in Cellular and In Vitro Systems

The bioorthogonal nature of the alkyne group makes 5-ethynyl-2-fluoro-benzoic acid derivatives valuable tools for labeling and visualizing biomolecules in complex biological environments.

While not a direct application of 5-ethynyl-2-fluoro-benzoic acid itself, the principle of using alkyne-tagged building blocks for bioorthogonal labeling is well-exemplified by the use of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). EdU is a nucleoside analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. jenabioscience.comlumiprobe.com The ethynyl (B1212043) group on EdU allows for its detection via a click reaction with a fluorescent azide, providing a highly sensitive and specific method for measuring cell proliferation. jenabioscience.com This method is a widely used alternative to the traditional BrdU assay, as it does not require harsh DNA denaturation steps. jenabioscience.com Similarly, 5-ethynyl-2'-deoxycytidine (B116413) (EdC) can be used to label replicating DNA. jenabioscience.comjenabioscience.com

Metabolic labeling is a technique that involves introducing chemically tagged analogs of natural building blocks into cellular biosynthetic pathways. creative-proteomics.com This allows for the incorporation of the tag into newly synthesized biomolecules.

Glycans: The surfaces of cells are decorated with complex carbohydrate structures called glycans, which play crucial roles in cell signaling and recognition. nih.gov Metabolic glycoengineering uses unnatural, azide- or alkyne-modified monosaccharides that are metabolized by cells and incorporated into their surface glycans. nih.govresearchgate.netbeilstein-journals.org These chemically tagged glycans can then be visualized or captured via click chemistry. researchgate.net While there are no direct reports of using 5-ethynyl-2-fluoro-benzoic acid for this purpose, one could envision its conjugation to a monosaccharide to create a novel glycan probe.

Lipids: Lipids are essential components of cell membranes and are involved in various signaling pathways. nih.govnih.gov Metabolic labeling of lipids can be achieved using fatty acid analogs or headgroup precursors containing bioorthogonal tags. nih.govnih.govresearchgate.netdntb.gov.ua For instance, choline (B1196258) analogs with alkyne or azide groups have been used to label phospholipids. harvard.edu A potential application of 5-ethynyl-2-fluoro-benzoic acid could be its esterification to a lipid backbone to create a clickable lipid probe.

Proteins: The synthesis of new proteins can be monitored by providing cells with amino acid analogs containing bioorthogonal handles. nih.govjenabioscience.com For example, O-propargyl-puromycin is an alkyne-containing puromycin (B1679871) analog that gets incorporated into the C-terminus of nascent polypeptide chains, thereby stopping translation and labeling the newly synthesized proteins. jenabioscience.com These alkyne-tagged proteins can then be detected using click chemistry. jenabioscience.com

Radiochemistry and Isotopic Labeling Strategies

The fluorine atom in 5-ethynyl-2-fluoro-benzoic acid makes it a candidate for radiolabeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) for use in Positron Emission Tomography (PET) imaging. acs.orgnih.govnih.gov PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. nih.gov

The development of ¹⁸F-labeled radiotracers is a major focus in radiochemistry. acs.orgnih.gov The relatively long half-life (109.8 minutes) of ¹⁸F allows for multi-step syntheses and distribution. nih.govnih.gov Probes derived from 5-ethynyl-2-fluoro-benzoic acid could be radiolabeled with ¹⁸F, potentially through nucleophilic aromatic substitution on a suitable precursor. The resulting ¹⁸F-labeled probe could then be used for PET imaging to track the biodistribution of the molecule it is conjugated to. For example, an ¹⁸F-labeled version of a drug candidate could be used to study its pharmacokinetics and target engagement in vivo. nih.gov

Isotopic labeling, in a broader sense, involves the use of stable or radioactive isotopes to trace the fate of atoms or molecules in chemical and biological systems. all-chemistry.comnih.gov Deuterium labeling of fluorobenzoic acids has been used to create internal standards for mass spectrometry-based quantification. This highlights the utility of isotopic modification of such compounds in analytical biochemistry.

[18F] Labeling via Click Chemistry for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes to visualize and quantify biological processes in vivo. [18F]Fluorine is a favored radionuclide for PET due to its near-ideal physical properties, including a convenient half-life (109.8 minutes) and low positron energy (635 keV), which allows for high-resolution imaging. nih.govacs.orgmdpi.com

The introduction of the 18F-label into complex and sensitive biomolecules often requires mild and highly efficient reaction conditions. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, has emerged as a robust method for 18F-labeling. nih.gov This reaction involves the coupling of a terminal alkyne with an azide to form a stable triazole ring. nih.gov In the context of PET probe development, a small, 18F-labeled prosthetic group containing either an alkyne or an azide is first synthesized and then "clicked" onto a larger biomolecule of interest. nih.gov

Given its terminal alkyne functionality, 5-Ethynyl-2-fluoro-benzoic acid is a prime candidate for the development of novel PET imaging agents. While direct radiolabeling on the fluoro-aromatic ring is a possibility, the ethynyl group offers a more versatile handle for post-synthetic labeling via click chemistry. A potential strategy would involve the synthesis of an 18F-labeled azide-containing synthon, which can then be efficiently coupled to 5-Ethynyl-2-fluoro-benzoic acid or its derivatives. This approach allows for a modular and high-yielding radiolabeling step under mild conditions, which is crucial for the preparation of radiotracers with high specific activity. acs.orgnih.gov

The resulting 18F-labeled benzoic acid derivative could be further elaborated by coupling its carboxylic acid group to various targeting vectors, such as peptides, antibodies, or small molecule inhibitors, to direct the PET probe to specific biological targets. For instance, researchers have successfully developed other 18F-labeled benzoic acid derivatives for PET imaging of infection and fatty acid synthesis in tumors. rsc.orgnih.gov These examples underscore the feasibility and potential of using a benzoic acid scaffold for the design of targeted PET probes.

The general workflow for such a pretargeted imaging strategy is as follows:

A targeting molecule (e.g., an antibody) modified with a bioorthogonal reaction partner (e.g., a trans-cyclooctene, TCO) is administered and allowed to accumulate at the target site. nih.gov

After the unbound antibody has cleared from circulation, a small, fast-clearing 18F-labeled probe containing the complementary click partner (e.g., a tetrazine-alkyne) is injected. nih.gov

The in vivo click reaction leads to the covalent attachment of the 18F-label to the target-bound antibody, enabling sensitive and specific PET imaging with low background signal. nih.gov

Table 1: Comparison of PET Radionuclide Properties

Radionuclide Half-life Positron Energy (max) Application Highlight
18F 109.8 min 635 keV High-resolution imaging, compatible with peptide kinetics. nih.govmdpi.com
64Cu 12.7 h 653 keV Longer half-life suitable for antibody imaging. nih.gov
89Zr 78.4 h 396 keV Very long half-life for tracking slow biological processes. nih.gov
124I 4.2 d 2138 keV Long half-life, but higher energy positrons reduce image resolution. nih.gov

Stable Isotope Labeling for Mechanistic and Proteomic Studies

The alkyne tag of 5-Ethynyl-2-fluoro-benzoic acid also makes it a valuable tool for proteomics, particularly for activity-based protein profiling (ABPP) and quantitative proteomics. ABPP is a powerful chemical proteomic strategy used to identify the protein targets of small molecules in a complex proteome. rsc.orgrsc.org The general workflow involves using a chemical probe that contains a reactive group to covalently label active enzyme targets and a reporter tag (like an alkyne) for detection and enrichment. rsc.org

In this context, the carboxylic acid of 5-Ethynyl-2-fluoro-benzoic acid can be used as a handle to attach it to a pharmacophore or a reactive electrophile. This creates a trifunctional probe: a targeting element, a reactive group, and the alkyne reporter tag. Cells or cell lysates are treated with this alkyne-tagged probe, which then forms covalent bonds with its protein targets. nih.gov After labeling, the proteome is harvested, and an azide-functionalized reporter tag (e.g., biotin for affinity purification or a fluorophore for visualization) is attached via CuAAC click chemistry. rsc.orgrsc.org The labeled proteins can then be enriched and identified using mass spectrometry. rsc.orgnih.gov

For quantitative proteomic studies, stable isotope labeling can be combined with this approach. nih.govnih.gov Methods like isotopic tandem orthogonal proteolysis–activity-based protein profiling (isoTOP-ABPP) use "light" and "heavy" versions of an alkyne-tagged probe. nih.gov For example, 5-Ethynyl-2-fluoro-benzoic acid could be synthesized with 13C or 15N isotopes incorporated into its structure.

A typical isoTOP-ABPP experiment would involve:

Treating two different cell populations (e.g., control vs. drug-treated) with the "light" and "heavy" isotopic versions of the alkyne probe, respectively.

Combining the cell lysates.

Attaching a biotin-azide tag via click chemistry.

Enriching the labeled proteins using streptavidin beads.

Analyzing the enriched proteins by mass spectrometry.

The ratio of the "heavy" to "light" peptide fragments in the mass spectrometer provides a quantitative measure of the probe's engagement with its targets under the different conditions. This allows for the identification of specific protein targets and the assessment of changes in their activity or abundance. nih.gov

Table 2: Applications of Alkyne-Tagged Probes in Proteomics

Technique Description Information Gained
Activity-Based Protein Profiling (ABPP) Uses a reactive probe with an alkyne tag to covalently label active proteins. Click chemistry is used to attach a reporter for enrichment and identification. rsc.orgrsc.org Identification of protein targets of a small molecule.
isoTOP-ABPP A quantitative version of ABPP using "light" and "heavy" isotopically labeled probes to compare protein activity between two states. nih.gov Quantitative comparison of protein target engagement.
Metabolic Labeling Cells are fed with alkyne-tagged metabolic precursors (e.g., amino acids, fatty acids) which are incorporated into newly synthesized biomolecules. nih.govthermofisher.com Analysis of de novo synthesis of proteins, nucleic acids, and lipids.

Future Directions and Emerging Research Perspectives

Novel Synthetic Routes via Flow Chemistry and Photocatalysis

The synthesis of fluorinated aromatic compounds often requires precise control of reaction conditions. arkat-usa.orgchemicalbook.com Modern synthetic techniques like flow chemistry and photocatalysis are poised to offer significant advantages for the preparation of 5-Ethynyl-2-fluoro-benzoic acid and its derivatives.

Flow Chemistry: This technique involves performing chemical reactions in a continuous stream through a network of tubes or microreactors. polimi.it It allows for superior control over reaction parameters such as temperature, pressure, and reaction time, leading to increased safety, higher yields, and improved product purity. polimi.itmdpi.com For the synthesis of 5-Ethynyl-2-fluoro-benzoic acid, a multi-step continuous flow process could be envisioned, potentially starting from simpler precursors like 2-fluoro-5-bromobenzoic acid. This approach would be particularly beneficial for managing exothermic reactions and handling reactive intermediates, which are common in organometallic cross-coupling reactions used to introduce the ethynyl (B1212043) group.

Photocatalysis: Utilizing light to drive chemical reactions, photocatalysis offers green and efficient synthetic pathways. mdpi.com Visible-light photocatalysis, in particular, has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. polimi.it Future research could explore the photocatalytic carboxylation of a suitable 5-ethynyl-2-fluoro-benzene precursor or the late-stage functionalization of the benzoic acid scaffold, potentially reducing the reliance on expensive metal catalysts and harsh reagents.

Expanding Reactivity: Cascade Reactions and Domino Processes Involving the Ethynyl and Carboxylic Acid Groups

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bonds are formed in a single operation without isolating intermediates. wikipedia.orgrsc.org This approach enhances synthetic efficiency and atom economy. wikipedia.org The bifunctional nature of 5-Ethynyl-2-fluoro-benzoic acid, with its nucleophilic/electrophilic alkyne and acidic carboxylic group, makes it an ideal candidate for designing novel cascade reactions.

Future research could focus on developing intramolecular cascade sequences. For instance, the carboxylic acid could first act as an internal proton source or directing group, followed by the participation of the ethynyl group in a cyclization reaction. Another possibility involves an initial intermolecular reaction at the alkyne (e.g., a Sonogashira coupling or a click reaction), which then triggers a subsequent intramolecular cyclization involving the carboxylic acid moiety to form complex heterocyclic systems in one pot. nih.gov Such processes are highly valuable in the synthesis of pharmaceutical intermediates and complex organic materials.

Advanced Materials Integration: From Responsive Polymers to Supramolecular Assemblies

The rigid structure and reactive handles of 5-Ethynyl-2-fluoro-benzoic acid make it a promising monomer or functionalizing agent for advanced materials.

Responsive Polymers: The terminal alkyne group is a prime functional handle for polymerization or post-polymerization modification via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the precise incorporation of the fluorobenzoic acid moiety into polymer backbones or side chains. The resulting polymers could exhibit responsive behaviors ("smart" polymers) triggered by changes in pH (due to the carboxylic acid), temperature, or light. A similar building block, 5-Chloro-2-fluorobenzoic acid, has been used in the synthesis of polymeric electrolyte membranes, highlighting the utility of such halogenated benzoic acids in polymer science. ossila.com

Supramolecular Assemblies: The carboxylic acid group can readily form strong and directional hydrogen bonds, a key interaction for building supramolecular structures. Researchers can explore how 5-Ethynyl-2-fluoro-benzoic acid can self-assemble into well-defined architectures like liquid crystals, gels, or metal-organic frameworks (MOFs). The ethynyl group can serve as a secondary interaction site or as a reactive point for cross-linking the assembly after its formation, locking in the desired structure and enhancing its stability.

Precision Chemical Biology: Developing Smart Probes for Spatiotemporal Control

Fluorescent probes are indispensable tools in chemical biology for visualizing and understanding biological processes. nih.govmdpi.com The development of "smart" probes, which change their fluorescent properties in response to a specific biological event or analyte, is a major research goal. rsc.org

5-Ethynyl-2-fluoro-benzoic acid can serve as a key scaffold for such probes. The terminal alkyne is bioorthogonal, meaning it does not react with native biological functionalities. This allows it to be specifically linked to a reporter molecule (like a fluorophore azide) via click chemistry inside living cells or organisms. researchgate.net This strategy has been successfully used with the related compound 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to study DNA replication. researchgate.net

Future work could involve designing probes where the fluorescence is initially "caged" or quenched. The probe could be designed to release the fluorophore or switch on its fluorescence only upon enzymatic cleavage or binding to a specific target protein. The fluorinated benzoic acid part of the molecule can be tailored to influence properties like cell permeability, solubility, and binding affinity to the target of interest. nih.gov

Computational Design and In Silico Screening for New Derivatives and Applications

Computational chemistry and in silico screening are powerful tools for accelerating the discovery and development of new molecules with desired properties, reducing the need for extensive and costly laboratory synthesis and testing. nih.govthaiscience.info These methods can be applied to 5-Ethynyl-2-fluoro-benzoic acid to explore its potential in various applications.

Derivative Design: By using computational models, researchers can design a virtual library of derivatives by modifying the substituents on the aromatic ring or by replacing the carboxylic acid with other functional groups. nih.gov

Property Prediction: Quantum mechanics calculations (like Density Functional Theory) and molecular mechanics simulations can predict key properties of these new derivatives, including their electronic structure, reactivity, and interaction with biological targets. nih.govnih.gov

Virtual Screening: Molecular docking studies can be performed to screen the designed library of derivatives against specific biological targets, such as enzymes or receptors, to identify promising candidates for further development as drugs or probes. mdpi.com This in silico approach helps prioritize synthetic efforts towards molecules with the highest probability of success. nih.gov

Predicted PropertyComputational MethodPotential Application
Binding AffinityMolecular DockingDrug Discovery, Probe Design
Electronic Properties (HOMO/LUMO)Density Functional Theory (DFT)Materials Science (e.g., organic electronics)
Pharmacokinetics (ADME)QSAR, Machine Learning ModelsDrug Development
Reactivity IndicesDFTSynthetic Route Planning

Compound Information

Compound Name
5-Ethynyl-2-fluoro-benzoic acid
2-fluoro-5-bromobenzoic acid
5-Chloro-2-fluorobenzoic acid
5-ethynyl-2'-deoxyuridine (EdU)
5-fluorouracil

Table of Properties for 5-Ethynyl-2-fluoro-benzoic acid

Property Value
Molecular Formula C₉H₅FO₂ biosynth.com
Molecular Weight 164.13 g/mol biosynth.com
CAS Number 1849285-25-1 biosynth.com
SMILES C#CC1=CC(=C(C=C1)F)C(=O)O uni.lu
InChIKey OASAPTMXJNBWBD-UHFFFAOYSA-N uni.lu

Q & A

Basic: What are the recommended synthetic routes for 5-Ethynyl-2-fluoro-benzoic acid, and how do reaction parameters influence yield?

Methodological Answer:
The synthesis of fluorinated benzoic acid derivatives typically involves nucleophilic fluorination or halogen-exchange reactions. For 5-Ethynyl-2-fluoro-benzoic acid, key steps include:

  • Nucleophilic Fluorination : Use arylbenziodoxolones as fluorinating agents under mild conditions (e.g., 60–80°C) to introduce fluorine at the ortho position. This method minimizes side reactions compared to harsher fluorination reagents .
  • Ethynyl Group Introduction : Coupling reactions (e.g., Sonogashira coupling) with terminal alkynes can introduce the ethynyl moiety. Solvent choice (e.g., THF or DMF) and catalyst (e.g., Pd(PPh₃)₄) significantly affect yield and purity .
  • Reaction Optimization : Parameters like temperature, solvent polarity, and catalyst loading must be systematically varied. For example, elevated temperatures (>100°C) may degrade sensitive functional groups, reducing overall yield .

Basic: Which analytical techniques are most effective for characterizing 5-Ethynyl-2-fluoro-benzoic acid?

Methodological Answer:

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular weight confirmation and fragmentation patterns. Compare observed peaks with theoretical values (e.g., molecular ion [M⁺] at m/z 194.1 for C₉H₅FO₂) .
  • Thin-Layer Chromatography (TLC) : Use silica gel plates with a mobile phase (e.g., ethyl acetate/hexane, 1:3) to monitor reaction progress and purity. UV visualization at 254 nm detects aromatic systems .
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for verifying fluorine incorporation (δ ~ -110 ppm for aromatic F), while ¹H NMR confirms ethynyl proton absence (δ 2.5–3.5 ppm for terminal alkynes) .

Advanced: How can researchers optimize the fluorination step to minimize by-products?

Methodological Answer:

  • Catalyst Screening : Test alternatives to conventional AlCl₃ (e.g., BF₃·Et₂O) to reduce Lewis acid-catalyzed side reactions. Evidence suggests arylbenziodoxolones improve regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance fluorinating agent solubility but may increase hydrolysis. Conduct kinetic studies in varying solvents to identify optimal conditions .
  • By-Product Analysis : Use HPLC-MS to identify impurities (e.g., di-fluorinated analogs). Adjust stoichiometry (fluoride source:substrate ratio) to suppress over-fluorination .

Basic: What purification strategies are suitable for isolating 5-Ethynyl-2-fluoro-benzoic acid?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Use C18 cartridges with gradient elution (water → methanol) to remove hydrophilic impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Cooling rates (<5°C/min) improve crystal purity .
  • Chromatography : Column chromatography with silica gel (eluent: dichloromethane/methanol, 9:1) separates closely related analogs .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts)?

Methodological Answer:

  • Cross-Validation : Compare with literature values for structurally similar compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid shows δ ~ -115 ppm in ¹⁹F NMR) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict chemical shifts and validate experimental observations .
  • Sample Purity Checks : Re-purify the compound and reacquire spectra. Contaminants (e.g., residual solvents) can skew shifts .

Basic: What safety protocols are critical when handling 5-Ethynyl-2-fluoro-benzoic acid?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fluorinated compounds may penetrate latex .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acetylene gas) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Fluorinated compounds require specialized incineration .

Advanced: How can researchers design experiments to evaluate the bioactivity of 5-Ethynyl-2-fluoro-benzoic acid?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against salicylate-dependent enzymes (e.g., cyclooxygenase) using fluorogenic substrates. Compare IC₅₀ values with parent compounds (e.g., aspirin) .
  • Cell-Based Studies : Use cancer cell lines (e.g., HeLa) to assess cytotoxicity via MTT assays. Include controls with non-fluorinated analogs to isolate fluorine’s role .
  • Metabolic Stability : Perform hepatic microsome assays to evaluate CYP450-mediated degradation. Fluorine often enhances metabolic resistance .

Advanced: What strategies mitigate discrepancies in reproducibility across synthetic batches?

Methodological Answer:

  • Reaction Monitoring : Use in-situ FTIR to track intermediate formation (e.g., carboxylic acid → ester). Real-time data prevents endpoint variability .
  • Quality Control (QC) Standards : Establish reference spectra (NMR, MS) for each intermediate. Batch deviations >5% require re-analysis .
  • Environmental Controls : Document humidity/temperature during synthesis. Moisture-sensitive steps (e.g., fluorination) require anhydrous conditions .

Basic: How should researchers store 5-Ethynyl-2-fluoro-benzoic acid to ensure stability?

Methodological Answer:

  • Temperature : Store at -20°C in airtight containers to prevent hydrolysis. Room-temperature storage may degrade the ethynyl group .
  • Light Sensitivity : Use amber vials to block UV light, which can cleave C-F bonds .
  • Desiccants : Include silica gel packs to absorb moisture, especially in humid climates .

Advanced: What computational tools aid in predicting the reactivity of 5-Ethynyl-2-fluoro-benzoic acid?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., protein docking using AutoDock Vina) to prioritize in vitro assays .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
  • Solubility Prediction : Use COSMO-RS models to optimize solvent systems for synthesis and formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.